5-Methylmercapto-1,2,3-triazole
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Overview
Description
5-Methylmercapto-1,2,3-triazole is a heterocyclic compound containing three nitrogen atoms and a sulfur atom within a five-membered ring structure. This compound is part of the broader class of triazoles, which are known for their diverse biological and chemical properties. The molecular formula of this compound is C3H5N3S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylmercapto-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methylthiosemicarbazide with formic acid, leading to the formation of the triazole ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Methylmercapto-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms in the triazole ring can be reduced under specific conditions.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-Methylmercapto-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 5-Methylmercapto-1,2,3-triazole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. For example, in antifungal applications, it can inhibit the enzyme lanosterol 14-α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar biological activities but different structural properties.
5-Methylmercapto-1,2,4-triazole: A compound with a similar structure but different arrangement of nitrogen atoms.
4-Methyl-1,2,3-triazole: Another triazole derivative with different substitution patterns.
Uniqueness
5-Methylmercapto-1,2,3-triazole is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
111451-95-7 |
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Molecular Formula |
C3H5N3S |
Molecular Weight |
115.16 g/mol |
IUPAC Name |
4-methylsulfanyl-2H-triazole |
InChI |
InChI=1S/C3H5N3S/c1-7-3-2-4-6-5-3/h2H,1H3,(H,4,5,6) |
InChI Key |
VEDXNNRTYCLCMP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNN=C1 |
Origin of Product |
United States |
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